molecular formula C27H26ClN3O3 B11409075 1-(3-chlorophenyl)-4-{1-[3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one

1-(3-chlorophenyl)-4-{1-[3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one

Cat. No.: B11409075
M. Wt: 476.0 g/mol
InChI Key: MFJBCWYANXCHOK-UHFFFAOYSA-N
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Description

1-(3-CHLOROPHENYL)-4-{1-[3-(4-METHOXYPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE is a complex organic compound with a unique structure that includes a benzodiazole ring, a pyrrolidinone ring, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-CHLOROPHENYL)-4-{1-[3-(4-METHOXYPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Benzodiazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzodiazole ring.

    Introduction of the Pyrrolidinone Ring: The pyrrolidinone ring is introduced through a cyclization reaction involving a suitable amine and a carbonyl compound.

    Substitution Reactions: Various substituents, such as the 3-chlorophenyl and 4-methoxyphenoxy groups, are introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-CHLOROPHENYL)-4-{1-[3-(4-METHOXYPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

1-(3-CHLOROPHENYL)-4-{1-[3-(4-METHOXYPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-CHLOROPHENYL)-4-{1-[3-(4-METHOXYPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE involves its interaction with specific molecular targets. The benzodiazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-CHLOROPHENYL)-4-{1-[3-(4-METHOXYPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE is unique due to its combination of a benzodiazole ring and a pyrrolidinone ring, along with specific substituents that confer unique chemical and biological properties

Properties

Molecular Formula

C27H26ClN3O3

Molecular Weight

476.0 g/mol

IUPAC Name

1-(3-chlorophenyl)-4-[1-[3-(4-methoxyphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one

InChI

InChI=1S/C27H26ClN3O3/c1-33-22-10-12-23(13-11-22)34-15-5-14-30-25-9-3-2-8-24(25)29-27(30)19-16-26(32)31(18-19)21-7-4-6-20(28)17-21/h2-4,6-13,17,19H,5,14-16,18H2,1H3

InChI Key

MFJBCWYANXCHOK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OCCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC(=CC=C5)Cl

Origin of Product

United States

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